6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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Overview
Description
6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dichlorophenyl group, an ethoxycarbonyl group, and a thienyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-({[4-(3,4-Dimethylphenyl)-3-(ethoxycarbonyl)thien-2-yl]amino}carbonyl)cyclohex-3-ene-1-carboxylic acid
- Other thienyl-based compounds with similar structural features
Uniqueness
What sets 6-({[4-(3,4-DICHLOROPHENYL)-3-(ETHOXYCARBONYL)-2-THIENYL]AMINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19Cl2NO5S |
---|---|
Molecular Weight |
468.3g/mol |
IUPAC Name |
6-[[4-(3,4-dichlorophenyl)-3-ethoxycarbonylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H19Cl2NO5S/c1-2-29-21(28)17-14(11-7-8-15(22)16(23)9-11)10-30-19(17)24-18(25)12-5-3-4-6-13(12)20(26)27/h3-4,7-10,12-13H,2,5-6H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
BNCLUKHSEJVMNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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